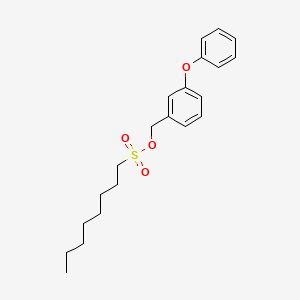
(3-Phenoxyphenyl)methyl octane-1-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Phenoxyphenyl)methyl octane-1-sulfonate is an organic compound with a complex structure that includes a phenoxyphenyl group attached to a methyl octane-1-sulfonate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Phenoxyphenyl)methyl octane-1-sulfonate typically involves the reaction of (3-phenoxyphenyl)methanol with octane-1-sulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
(3−Phenoxyphenyl)methanol+octane-1-sulfonyl chloride→(3−Phenoxyphenyl)methyl octane-1-sulfonate+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification through recrystallization or chromatography to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Phenoxyphenyl)methyl octane-1-sulfonate can undergo various chemical reactions, including:
Oxidation: The phenoxyphenyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The sulfonate group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinones and reduced derivatives.
Substitution: Various substituted phenoxyphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
(3-Phenoxyphenyl)methyl octane-1-sulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (3-Phenoxyphenyl)methyl octane-1-sulfonate involves its interaction with specific molecular targets. The phenoxyphenyl group can interact with aromatic amino acids in proteins, while the sulfonate group can form ionic interactions with positively charged residues. These interactions can affect the function of enzymes and other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3-Phenoxyphenyl)methyl butane-1-sulfonate
- (3-Phenoxyphenyl)methyl hexane-1-sulfonate
- (3-Phenoxyphenyl)methyl decane-1-sulfonate
Uniqueness
(3-Phenoxyphenyl)methyl octane-1-sulfonate is unique due to its specific chain length and the combination of the phenoxyphenyl and sulfonate groups. This combination imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill.
Eigenschaften
CAS-Nummer |
918313-31-2 |
|---|---|
Molekularformel |
C21H28O4S |
Molekulargewicht |
376.5 g/mol |
IUPAC-Name |
(3-phenoxyphenyl)methyl octane-1-sulfonate |
InChI |
InChI=1S/C21H28O4S/c1-2-3-4-5-6-10-16-26(22,23)24-18-19-12-11-15-21(17-19)25-20-13-8-7-9-14-20/h7-9,11-15,17H,2-6,10,16,18H2,1H3 |
InChI-Schlüssel |
LOXCOHKLVGWMAE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCS(=O)(=O)OCC1=CC(=CC=C1)OC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Dipentan-3-yl 2-[(pyridin-2-yl)sulfanyl]pentanedioate](/img/structure/B12605702.png)
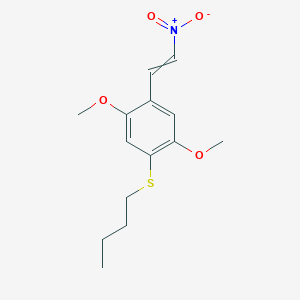
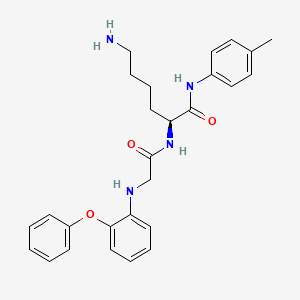
silane](/img/structure/B12605723.png)

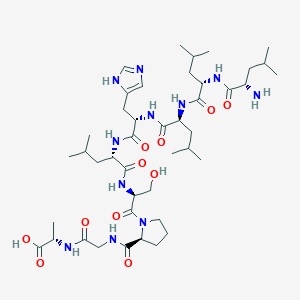
![[(2R,4S,5R)-5-Phenyl-2-(propan-2-yl)pyrrolidine-2,4-diyl]dimethanol](/img/structure/B12605747.png)
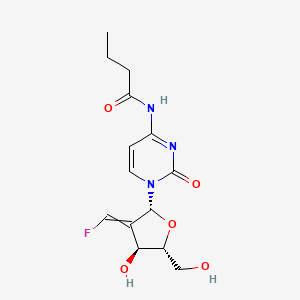
sulfanium bromide](/img/structure/B12605756.png)
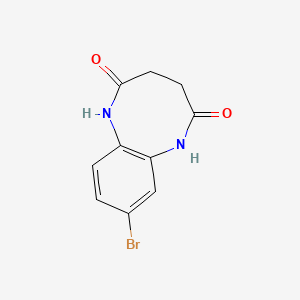
![1,1,1-Tri(propan-2-yl)-N-[3-(triethoxysilyl)propyl]silanamine](/img/structure/B12605768.png)
![2,2'-{1,4-Phenylenebis[(1-methyl-1H-indole-2,3-diyl)]}bis(1,3-benzothiazole)](/img/structure/B12605770.png)

![(E,E)-N,N'-[Cyclohexane-1,1-diylbis(methylene)]bis[1-(4-methoxyphenyl)methanimine]](/img/structure/B12605776.png)
